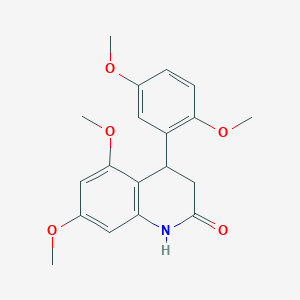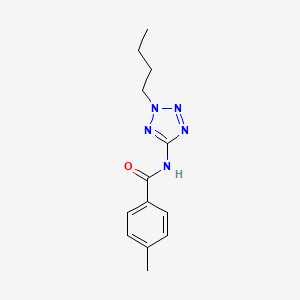![molecular formula C15H19N3OS B4436521 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide
Descripción general
Descripción
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including inflammation, immune response, and hematopoiesis.
Mecanismo De Acción
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide works by inhibiting the activity of JAK enzymes, which are involved in the activation of STAT proteins. These proteins play a crucial role in various cellular processes, including inflammation, immune response, and hematopoiesis. By blocking the JAK-STAT pathway, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide reduces the production of cytokines, which are involved in the pathogenesis of various diseases. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the activity of T cells, which are involved in the immune response. 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has also been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has several advantages for lab experiments. It has been shown to have a high selectivity for JAK enzymes, which reduces the risk of off-target effects. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has a long half-life, which makes it suitable for once-daily dosing. However, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can cause adverse effects at high doses. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have some immunosuppressive effects, which can increase the risk of infections.
Direcciones Futuras
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has several potential future directions. It can be further studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection. Furthermore, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential use in combination therapy with other drugs, which can enhance its therapeutic effects and reduce the risk of adverse effects. Finally, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential use in personalized medicine, which can help to identify patients who are most likely to benefit from this drug.
Aplicaciones Científicas De Investigación
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. JAK inhibitors, including 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide, are believed to work by blocking the JAK-STAT signaling pathway, which plays a crucial role in the pathogenesis of these diseases. 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the symptoms of rheumatoid arthritis, improve the skin lesions in psoriasis, and reduce the inflammation in inflammatory bowel disease. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection.
Propiedades
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(13-7-3-2-4-8-13)14(19)11-20-15-12(10-16)6-5-9-17-15/h5-6,9,13H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDYRNNKBZGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B4436449.png)
![1-[(dimethylamino)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4436456.png)
![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436470.png)
![3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B4436476.png)
![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)



![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436536.png)


![N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436548.png)

![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)